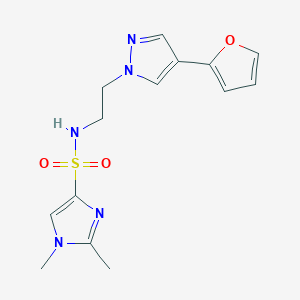

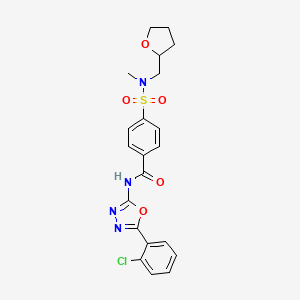

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’re asking about, “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide”, is a complex organic molecule. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at antibacterial applications. These compounds, including derivatives similar to the specified chemical, have been tested for their antibacterial activity, with several showing high activities against bacterial strains. This suggests their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Heterocyclic Compounds

The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through reactions involving 2-aminopyridines or 2-aminothiazole has been developed, showcasing the chemical versatility and utility in creating targeted heterocyclic compounds. This process highlights the compound's role in the synthesis of heterocyclic derivatives with potential pharmaceutical applications (Rozentsveig et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamides, including pyrazole-based derivatives, have been studied for their inhibitory action on human carbonic anhydrase isozymes, indicating their potential in therapeutic applications related to enzyme inhibition. The synthesis and characterization of metal complexes of these sulfonamides showed significant inhibitory activity, suggesting their relevance in biomedical research (Büyükkıdan et al., 2017).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A study on the synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors demonstrated low cytotoxicity alongside enzyme inhibitory properties. This dual inhibitory action, coupled with low cytotoxicity, indicates their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Synthesis of Sulfonylated Furans

The development of a metal-free three-component, domino reaction for the preparation of sulfonylated furan derivatives presents an efficient synthesis pathway. Such chemical processes expand the utility of furan and pyrazole-based sulfonamides in creating structurally diverse molecules with potential application in material science and drug development (Cui et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withDisintegrin and metalloproteinase domain-containing protein 28 . This protein plays a role in the adhesive and proteolytic events that occur during lymphocyte emigration .

Mode of Action

Compounds with similar structures have been used inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used inSuzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have shown antibacterial activity , indicating potential therapeutic applications.

Action Environment

The success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-11-17-14(10-18(11)2)23(20,21)16-5-6-19-9-12(8-15-19)13-4-3-7-22-13/h3-4,7-10,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWXFWXZMAKEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)

![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2881671.png)

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)

![N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2881687.png)

![(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one](/img/structure/B2881690.png)